tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H14BrNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate” is represented by the SMILES stringCC(C)(C)OC(=O)N1CC(Br)C(=O)C1
. The InChI key for this compound is JLGDEUGSXALHGU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate” is a solid substance . Its molecular weight is 264.12 . The compound is not soluble in water but can dissolve in most organic solvents .Scientific Research Applications
Synthesis of Chiral Compounds
“1-Boc-3-Bromo-4-oxopyrrolidine” can be used in the stereocontrolled synthesis of chiral compounds . Chiral compounds are molecules that are non-superimposable on their mirror images, and they play a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials science.
Boc Protection
The compound features a Boc (tert-butoxycarbonyl) protecting group . This group is widely used in organic synthesis to protect amines while other reactions are being carried out. The Boc group can be removed under acidic conditions when the protection is no longer needed.
N-methoxy-N-methyl Amidation
The compound can be used in the process of N-methoxy-N-methyl amidation . This reaction is useful in the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis.
Acetonization
“1-Boc-3-Bromo-4-oxopyrrolidine” can be involved in acetonization processes . Acetonization is a type of organic reaction where a compound is converted into its corresponding acetone derivative.
Safety and Hazards
Mechanism of Action
The compound’s pharmacokinetics, such as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would depend on various factors including its chemical structure, the route of administration, and the dose. For instance, the tert-butyl group in the compound might increase its lipophilicity, which could potentially enhance its absorption and distribution within the body .
The compound’s mechanism of action and the biochemical pathways it affects would depend on its specific targets in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might interact with these targets to modulate their activity, leading to changes in cellular functions and physiological processes .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDEUGSXALHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671933 | |
Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
CAS RN |
885278-03-5 | |
Record name | 1,1-Dimethylethyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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